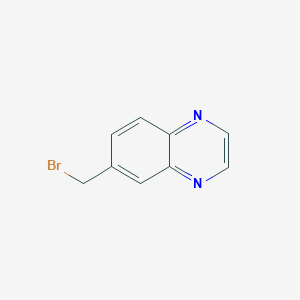

6-(Bromomethyl)quinoxaline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZDWGHHYSKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436779 | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53967-21-8 | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(bromomethyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(bromomethyl)quinoxaline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is approached via a robust two-step process: the initial formation of 6-methylquinoxaline through the condensation of 4-methyl-1,2-phenylenediamine and glyoxal, followed by a regioselective free-radical bromination of the methyl group. This document details the experimental protocols for each synthetic step and outlines the analytical techniques for the comprehensive characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a workflow of the synthetic pathway is provided as a Graphviz diagram.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The functionalization of the quinoxaline scaffold is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. This compound serves as a versatile building block, with the reactive bromomethyl group providing a convenient handle for the introduction of various functionalities through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the quinoxaline ring system by condensing 4-methyl-1,2-phenylenediamine with glyoxal. The subsequent step is a selective free-radical bromination at the benzylic position of the 6-methyl group using N-Bromosuccinimide (NBS).

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)quinoxaline is a heterocyclic organic compound featuring a quinoxaline core with a bromomethyl substituent. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The presence of the reactive bromomethyl group in this compound makes it a valuable intermediate for the synthesis of a diverse range of derivatives, allowing for the introduction of various functional groups and the exploration of their structure-activity relationships. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental details and its reactivity profile.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information. For context, data for the parent compound, quinoxaline, and a related derivative, 6-bromoquinoxaline, are also provided.

| Property | This compound | Quinoxaline[1] | 6-Bromoquinoxaline[2] |

| CAS Number | 53967-21-8 | 91-19-0 | 50998-17-9 |

| Molecular Formula | C₉H₇BrN₂ | C₈H₆N₂ | C₈H₅BrN₂ |

| Molecular Weight | 223.07 g/mol | 130.15 g/mol | 209.05 g/mol |

| Physical Form | Solid | Colorless oil/low melting solid | Powder |

| Melting Point | Data not available | 29-32 °C | 48-53 °C |

| Boiling Point | Data not available | 220-223 °C | Data not available |

| Solubility | Data not available | Miscible in water | Data not available |

| pKa | Data not available | 0.6 | Data not available |

Spectral Data

Detailed spectral data for this compound is limited. However, characteristic spectral features can be anticipated based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the methylene protons of the bromomethyl group (-CH₂Br), likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one signal for the bromomethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=N and C=C stretching of the quinoxaline ring, and a C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Putative Synthesis of this compound

A plausible synthetic route to this compound would likely involve the bromination of a methyl-substituted quinoxaline precursor, such as 6-methylquinoxaline. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Purification: Purification of the crude product would typically involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Reactivity and Biological Significance

The bromomethyl group at the 6-position of the quinoxaline ring is a key feature that dictates the reactivity of this molecule. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making this compound a versatile building block for the synthesis of more complex molecules.[4]

The quinoxaline scaffold is of significant interest in drug discovery. While specific biological targets for this compound have not been explicitly identified in the available literature, quinoxaline derivatives have been reported to exhibit a broad range of biological activities.[1][5] These include:

-

Anticancer Activity: Some quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The quinoxaline ring is a core component of several antibacterial and antifungal agents.[6]

-

Antiviral Activity: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.

The biological activity of quinoxaline derivatives is often attributed to their ability to intercalate into DNA or inhibit key enzymes involved in cellular processes.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. While detailed physicochemical and biological data for this specific compound are currently limited, its structural features and the known activities of related quinoxaline derivatives suggest that it is a promising scaffold for further investigation. Future research should focus on the full characterization of its physicochemical properties, the development of optimized synthetic and purification protocols, and the exploration of its biological targets and mechanisms of action. This will undoubtedly pave the way for the rational design and synthesis of new this compound-based compounds with enhanced therapeutic potential.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. 6-Bromoquinoxaline 96 50998-17-9 [sigmaaldrich.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-Bis(bromomethyl)quinoxaline | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

6-(Bromomethyl)quinoxaline: A Technical Whitepaper on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 6-(bromomethyl)quinoxaline is limited in publicly available scientific literature. This document, therefore, presents a hypothesized mechanism of action based on the known chemical reactivity of its functional groups and the well-documented biological activities of related quinoxaline derivatives. The experimental protocols and data presented are illustrative examples based on studies of similar compounds and should be adapted and validated for this compound.

Introduction to Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties[1][2][3][4]. The planar structure of the quinoxaline ring system allows it to intercalate into DNA, and various substitutions on this core structure have led to the development of compounds that can inhibit key cellular enzymes, such as kinases and topoisomerases[5][6][7]. The therapeutic potential of quinoxaline derivatives continues to be an active area of research in the pursuit of novel therapeutic agents[2][3][8].

The Core Compound: this compound

This compound is a derivative of quinoxaline characterized by a bromomethyl group (-CH₂Br) at the 6-position of the quinoxaline ring. The key to its potential biological activity lies in the combination of the quinoxaline scaffold and the reactive bromomethyl group.

-

The Quinoxaline Core: As a heterocyclic aromatic structure, the quinoxaline moiety can participate in non-covalent interactions with biological macromolecules, such as DNA intercalation and binding to the active sites of enzymes[1][9].

-

The Bromomethyl Group: This functional group is a potent alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by electron-rich atoms in biological molecules like DNA and proteins[5]. The reactivity of such groups is a cornerstone of many anticancer alkylating drugs[10][11].

Proposed Primary Mechanism of Action: DNA Alkylation

The most probable mechanism of action for this compound is as a DNA alkylating agent. This hypothesis is supported by the known reactivity of the bromomethyl group and studies on similar quinoxaline-based alkylating agents[1][5][9].

The proposed sequence of events is as follows:

-

Cellular Uptake: The compound enters the cell, likely through passive diffusion across the cell membrane.

-

DNA Targeting: The planar quinoxaline ring may facilitate the initial, non-covalent association with DNA, potentially through intercalation between base pairs[1][9]. This brings the reactive bromomethyl group into close proximity with nucleophilic sites on the DNA bases.

-

Nucleophilic Attack and Alkylation: The electrophilic carbon of the bromomethyl group is attacked by nucleophilic centers in the DNA, primarily the N7 position of guanine and the N3 position of adenine. This results in the formation of a covalent bond between the quinoxaline derivative and the DNA base.

-

Consequences of DNA Alkylation:

-

DNA Damage: The presence of the bulky quinoxaline adduct on the DNA strand can distort the double helix.

-

Replication and Transcription Inhibition: This distortion can interfere with the processes of DNA replication and transcription, leading to cell cycle arrest.

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired by the cell's machinery, it can trigger programmed cell death (apoptosis).

-

Caption: Proposed DNA alkylation mechanism of this compound.

Other Potential Mechanisms of Action

While DNA alkylation is the most direct presumed mechanism, the quinoxaline core itself suggests other potential biological activities that could contribute to its overall effect.

Kinase Inhibition

Many quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are crucial for cell signaling, proliferation, and survival[5]. Aberrant kinase activity is a hallmark of many cancers.

Potential Mechanism:

-

This compound could act as a kinase inhibitor by binding to the ATP-binding pocket of a kinase.

-

The quinoxaline ring could form hydrogen bonds and hydrophobic interactions within the active site.

-

The covalent binding potential of the bromomethyl group could lead to irreversible inhibition of the kinase, a highly sought-after property in drug design.

Caption: Potential kinase inhibition by this compound.

Topoisomerase Inhibition

Some quinoxaline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription[6]. Topoisomerase inhibitors are a major class of chemotherapy drugs.

Potential Mechanism:

-

The planar quinoxaline ring could intercalate into the DNA at the site of topoisomerase activity.

-

This could stabilize the DNA-topoisomerase complex, leading to double-strand breaks in the DNA when the replication fork collides with this complex.

Potential Experimental Protocols to Elucidate the Mechanism of Action

To validate the hypothesized mechanisms of action for this compound, a series of in vitro experiments would be necessary.

DNA Alkylation Assay

Objective: To determine if this compound can directly alkylate DNA.

Methodology:

-

Incubation: Incubate purified plasmid DNA with varying concentrations of this compound in a suitable buffer at 37°C for different time points.

-

DNA Precipitation: Precipitate the DNA to remove any unbound compound.

-

Enzymatic Digestion: Digest the DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search for the mass-to-charge ratio (m/z) corresponding to the expected quinoxaline-DNA adducts (e.g., quinoxaline-dG, quinoxaline-dA).

In Vitro Kinase Inhibition Assay

Objective: To screen this compound against a panel of protein kinases to identify potential targets.

Methodology:

-

Kinase Panel: Utilize a commercial kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

-

IC₅₀ Determination: For any "hits" from the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Mechanism of Inhibition Studies: For promising candidates, conduct further kinetic studies to determine if the inhibition is competitive, non-competitive, or irreversible.

Caption: A logical workflow for investigating the mechanism of action.

Quantitative Data from Related Quinoxaline Derivatives

While no specific quantitative data exists for this compound, the following table presents data for other quinoxaline derivatives to provide context for the potential potency of this class of compounds.

| Compound Class | Target/Assay | IC₅₀/Activity | Reference |

| Quinoxaline-N-Mustard Conjugate | DNA Alkylation | More potent than chlorambucil | [1] |

| Imidazo[1,2-a]quinoxaline derivatives | Microtubule-interfering agents | Potent anticancer activity | [12] |

| Quinoxaline-bisarylurea | Anti-tumor activity | - | [12] |

| Novel Quinoxaline Derivatives | HePG-2, MCF-7, HCT-116 cell lines | IC₅₀ ranging from 7.6 to 32.4 µM | [6] |

| Novel Quinoxaline Derivatives | DNA topoisomerase II | IC₅₀ ranging from 6.4 to 15.3 µM | [6] |

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a DNA alkylating agent. The quinoxaline core likely facilitates DNA targeting, while the reactive bromomethyl group forms covalent adducts with DNA bases, leading to cell cycle arrest and apoptosis. Additionally, the potential for this compound to act as a kinase or topoisomerase inhibitor cannot be ruled out and warrants investigation. The lack of direct experimental data for this compound underscores the need for further research to validate these hypotheses and to fully characterize its biological activity and therapeutic potential. The experimental approaches outlined in this document provide a roadmap for such future investigations.

References

- 1. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline- N-Mustard Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6,7-Bis(bromomethyl)quinoxaline | Benchchem [benchchem.com]

- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 6-(Bromomethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-(bromomethyl)quinoxaline, a key building block in medicinal chemistry and materials science. This document details the synthesis, purification, and spectral characterization (NMR, IR, MS) of this compound, offering valuable insights for its application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-2 |

| ~8.8 | s | 1H | H-3 |

| ~8.1 | d | 1H | H-8 |

| ~8.0 | s | 1H | H-5 |

| ~7.8 | dd | 1H | H-7 |

| ~4.8 | s | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~146 | C-2 |

| ~145 | C-3 |

| ~142 | C-8a |

| ~141 | C-4a |

| ~138 | C-6 |

| ~132 | C-7 |

| ~130 | C-5 |

| ~129 | C-8 |

| ~32 | -CH₂Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925, ~2850 | Medium | Aliphatic C-H Stretch (-CH₂) |

| ~1600, ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1470 | Medium | C=N Stretch (Quinoxaline Ring) |

| ~1210 | Strong | C-Br Stretch |

| ~830 | Strong | Aromatic C-H Bend (para-disubstituted) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 222/224 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 143 | [M - Br]⁺ |

| 116 | [M - Br - HCN]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 6-methylquinoxaline.

Materials:

-

6-Methylquinoxaline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoxaline in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectral Data Acquisition

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Mandatory Visualization

The following diagram illustrates the general analytical workflow for the characterization of this compound.

6-(Bromomethyl)quinoxaline CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: 6-(Bromomethyl)quinoxaline CAS Number: 53967-21-8 Molecular Formula: C₉H₇BrN₂ Molecular Weight: 223.07 g/mol

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Storage | Recommended storage at -20°C for long-term stability |

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromomethyl group at the 6-position makes it a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical properties, supplier information, synthetic applications, and its role in modulating key signaling pathways.

Supplier Information

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their product offerings.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | FLUH99C8D709 | - | Inquire |

| Fluorochem | F330149 | 95% | 100mg, 250mg, 1g |

| CymitQuimica | 10-F330149 | 95% | 100mg, 250mg, 1g |

| ChemScene | CS-0019218 | ≥96% | Inquire |

| VEGPHARM | 53967-21-8 | - | On request |

Synthetic Applications & Experimental Protocols

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the quinoxaline moiety onto various molecular scaffolds.

General Reactivity

The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its utility in organic synthesis.

Experimental Protocol: Synthesis of 6-[(Arylthio)methyl]quinoxaline Derivatives

This protocol is adapted from the synthesis of related quinoxaline derivatives and illustrates a typical nucleophilic substitution reaction.

Materials:

-

This compound

-

Arylthiol (e.g., thiophenol)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired arylthiol (1.1 eq) and cesium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 6-[(arylthio)methyl]quinoxaline derivative.

Role in Signaling Pathways and Drug Development

Quinoxaline derivatives have garnered significant attention in drug discovery for their ability to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

Recent studies have identified quinoxaline-based compounds as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS) and inflammatory cytokines, and its activation can lead to apoptosis and inflammation. Dysregulation of the ASK1 pathway is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The general mechanism involves the quinoxaline scaffold acting as a hinge-binding motif within the ATP-binding pocket of the ASK1 enzyme, thereby preventing its phosphorylation and subsequent activation of downstream targets like p38 and JNK.

Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.

Anticancer and Antimicrobial Activity

The quinoxaline scaffold is a common feature in compounds exhibiting potent anticancer and antimicrobial activities.[3][4][5][6] Derivatives of this compound can be synthesized to target various cellular processes in cancer cells, such as cell cycle progression and apoptosis. Similarly, these derivatives have shown promise in combating various bacterial and fungal strains.

The workflow for developing such therapeutic agents often involves the initial synthesis of a library of derivatives, followed by in vitro screening and subsequent lead optimization.

Caption: Drug development workflow for quinoxaline-based therapeutics.

Conclusion

This compound is a key building block for the development of novel, biologically active compounds. Its versatile reactivity, coupled with the inherent pharmacological properties of the quinoxaline scaffold, makes it a molecule of significant interest to researchers in drug discovery and materials science. The ability of its derivatives to modulate critical signaling pathways, such as the ASK1 pathway, highlights its potential for the development of next-generation therapeutics. Further exploration of the synthetic utility and biological activity of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Bromomethyl)quinoxaline Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(bromomethyl)quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoxaline scaffold is a key feature in numerous biologically active molecules, and the introduction of a bromomethyl group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2][3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the quinoxaline core, followed by the introduction of the bromomethyl group.

Synthesis of the Quinoxaline Core

A common and effective method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For the synthesis of 6-substituted quinoxalines, a correspondingly substituted o-phenylenediamine is used.

Bromination of a Methyl Group

Once the 6-methylquinoxaline scaffold is in place, the bromomethyl group can be introduced via radical bromination of the methyl group. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 6-Methylquinoxaline

-

To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% aqueous solution).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-methylquinoxaline.

Step 2: Synthesis of this compound

-

Dissolve 6-methylquinoxaline (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

-

Reflux the mixture under irradiation with a UV lamp for 2 hours.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Derivatization

The primary reactivity of this compound lies in the nucleophilic substitution of the bromide ion.[2][4] This allows for the introduction of a wide variety of functional groups, leading to a diverse library of derivatives.

Nucleophilic Substitution Reactions

The benzylic bromide in this compound is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the desired nucleophile (1.0-1.2 eq).

-

If the nucleophile is an amine, a base such as potassium carbonate or triethylamine may be added to neutralize the HBr formed.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Spectroscopic Data of Quinoxaline Derivatives

The following table summarizes representative spectroscopic data for quinoxaline derivatives.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| 2-Phenylquinoxaline | 9.31 (s, 1H), 8.25-8.17 (m, 2H), 8.16-8.06 (m, 2H), 7.82-7.66 (m, 2H), 7.61-7.40 (m, 3H) | 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3 | 207 (M+H)+ | [6] |

| 2-(p-Tolyl)quinoxaline | 9.28 (s, 1H), 8.14-8.04 (m, 4H), 7.77-7.64 (m, 2H), 7.37-7.29 (m, 2H), 2.45 (s, 3H) | 151.7, 143.2, 142.2, 141.4, 140.4, 133.9, 130.1, 129.8, 129.5, 129.2, 129.0, 127.4, 21.4 | 220 (M+H)+ | [6] |

| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | 9.16 (s, 1H, NH), 8.10-7.80 (m, 3H, Ar-H), 5.00 (s, 2H, NH2) | - | - | [1] |

| 8-Bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline | 8.43-7.62 (m, 3H, Ar-H), 4.28 (m, 4H, 2O-CH2), 3.82 (m, 4H, 2N-CH2) | 145.69, 145.35, 136.16, 132.51, 127.93, 127.21, 122.56, 120.96, 66.33, 65.94, 46.30 | 334 (M+) | [1] |

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][3][7]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzoxazole derivative 8 | MGC-803 | 1.49 ± 0.18 | [3] |

| Benzoxazole derivative 8 | HepG-2 | 5.27 ± 0.72 | [3] |

| 1,3-Diphenylurea-quinoxaline 19 | MGC-803 | 9 | [3] |

| Sulfono-hydrazide derivative 18 | MCF-7 | 22.11 ± 13.3 | [3] |

| Imidazole-substituted quinoxaline 24 | A375 | 0.003 | [3] |

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline derivative | MRSA | 4 | [7] |

| Pentacyclic compound 10 | Candida albicans | 16 | [8] |

| Pentacyclic compound 10 | Aspergillus flavus | 16 | [8] |

| Compound 2d | Escherichia coli | 8 | [8] |

| Compound 3c | Escherichia coli | 8 | [8] |

Mandatory Visualization

Synthesis of this compound Derivatives

The following diagram illustrates the general synthetic pathway for the preparation of this compound and its subsequent derivatization through nucleophilic substitution.

References

- 1. mdpi.com [mdpi.com]

- 2. 6,7-Bis(bromomethyl)quinoxaline | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. soc.chim.it [soc.chim.it]

- 6. heteroletters.org [heteroletters.org]

- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility of 6-(Bromomethyl)quinoxaline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 6-(Bromomethyl)quinoxaline, a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development sector, providing essential data and methodologies for the effective use of this compound.

Introduction to this compound

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, serving as foundational structures in the development of anticancer, antimicrobial, and antiviral agents. The solubility of this compound is a critical parameter that influences its utility in synthetic reactions, purification processes, and formulation studies. An understanding of its behavior in various solvents is paramount for optimizing experimental conditions and ensuring reproducible results.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and the known properties of related quinoxaline compounds. The presence of the aromatic quinoxaline core suggests solubility in a range of organic solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is expected in halogenated solvents like chloroform and dichloromethane, as well as in lower alcohols such as methanol and ethanol, particularly with heating. Due to the nonpolar nature of the core structure, some solubility in aromatic hydrocarbons like toluene may also be observed. Conversely, it is predicted to have low solubility in non-polar aliphatic hydrocarbons and to be sparingly soluble in water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Dichloromethane (DCM) | |||

| Toluene | |||

| Water |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high-purity grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the calibration standards using a validated HPLC or UV-Vis method to construct a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically 24-48 hours).

-

-

Sample Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

-

Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the established analytical method (HPLC or UV-Vis).

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Experimental Workflow and Logical Relationships

The determination of solubility is a systematic process. The following diagram illustrates the logical workflow for this experimental procedure.

As specific signaling pathways involving this compound are not well-established, a diagram illustrating its role in such a context cannot be provided at this time. The focus remains on the fundamental physicochemical properties that enable its use in broader research applications. Quinoxaline derivatives, in general, are known to be investigated as inhibitors in various signaling pathways critical to cell growth and proliferation, such as kinase pathways. The solubility data generated using the protocols in this guide will be instrumental for researchers exploring the potential biological activities of this compound and its analogues.

A Technical Guide to the Early Research and Discovery of Quinoxaline Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a vast array of pharmacological activities.[1][2][3] Quinoxaline derivatives have been successfully developed into antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others.[1][3][4][5] This technical guide delves into the foundational period of quinoxaline research, exploring its initial discovery, the seminal synthetic methods developed, and the early investigations into its biological potential that paved the way for modern drug development.

Chapter 1: The Seminal Discovery: Hinsberg & Körner Synthesis

The genesis of quinoxaline chemistry dates back to 1884, with the independent work of O. Hinsberg and W. Körner.[6][7][8][9] They established the first and most fundamental method for synthesizing the quinoxaline ring system: the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound.[6][7][9] This straightforward and efficient reaction, often referred to as the Hinsberg-Körner synthesis, remains a widely used method for constructing the quinoxaline core.[7][10]

The reaction is a classic example of a cyclocondensation, where the two amino groups of the o-phenylenediamine nucleophilically attack the two carbonyl carbons of the 1,2-dicarbonyl compound, followed by the elimination of two molecules of water to form the stable aromatic pyrazine ring.

Experimental Protocols: The Classical Hinsberg-Körner Reaction

The original protocols involved relatively harsh conditions, such as strong acid catalysts and high temperatures.[11] Modern variations have significantly improved upon these initial methods, employing milder conditions and a wide variety of catalysts. Below is a generalized protocol representing the classical approach.

Objective: To synthesize a 2,3-disubstituted quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 equivalent)

-

1,2-Dicarbonyl compound (e.g., Benzil for 2,3-diphenylquinoxaline) (1 equivalent)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Acid catalyst (optional, e.g., a catalytic amount of HCl)

Procedure:

-

Dissolve the o-phenylenediamine in the chosen solvent (e.g., ethanol) in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst, add a catalytic amount of acid to the mixture.

-

Heat the reaction mixture to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent may be partially evaporated, or water may be added to induce precipitation.

-

Collect the crude product by filtration.

-

Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove residual starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

-

Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Workflow for the Classical Hinsberg-Körner Synthesis

Caption: Workflow of the classical Hinsberg-Körner quinoxaline synthesis.

Chapter 2: Early Synthetic Developments and Quantitative Analysis

Following the initial discovery, research efforts focused on expanding the scope and improving the efficiency of quinoxaline synthesis. While the condensation of ortho-diamines and 1,2-dicarbonyls remained the core method, variations in reactants, catalysts, and reaction conditions were explored.[6][10] Surrogates for 1,2-dicarbonyl compounds, such as α-hydroxyketones and α-haloketones, were also introduced to broaden the range of accessible derivatives.[7]

Data Presentation: Comparison of Early Synthetic Methods

The table below summarizes quantitative data from various early and optimized methods for the synthesis of quinoxaline derivatives, highlighting the evolution towards higher yields and milder conditions.

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Classical Condensation | o-Phenylenediamine, 1,2-Dicarbonyl | High Temperature, Acidic Medium | Variable | [7][11] |

| Iodine-Catalyzed Oxidative Cyclization | o-Phenylenediamine, Hydroxyl Ketone | I₂ (0.25 mmol), DMSO, Room Temp, 12h | 80–90% | [6] |

| Glycerol/Water Medium | Diamine (1 mmol), Dicarbonyl (1 mmol) | Glycerol (5 mL), Water (2 mL), 90°C, 4–6 min | 85–91% | [6][9] |

| Copper-Catalyzed Cyclocondensation | o-Phenylenediamine, Aromatic Alkyne | Cu(OAc)₂, Cs₂CO₃, 70°C, 8h | 86% | [6][9] |

| Solid Acid Catalyst (Solvent-Free) | o-Phenylenediamine, Benzil | TiO₂-Pr-SO₃H (1 mol%), Room Temp, 10 min | 95% | [6] |

| Fluorinated Alcohol Medium | o-Phenylenediamine, Benzil | Hexafluoroisopropanol (HFIP), Room Temp, 20 min | 95% | [6] |

Evolution of Quinoxaline Synthetic Pathways

Caption: Logical evolution from classical to modern quinoxaline synthesis.

Chapter 3: Early Discoveries of Biological Activity

While initially explored from a purely chemical synthesis perspective, the quinoxaline scaffold soon attracted attention for its biological properties. Early research uncovered a range of activities, with the antimicrobial effects being among the first and most significant discoveries.[4][5] This marked the transition of quinoxalines from chemical curiosities to promising scaffolds for drug development.

A particularly important subclass that emerged from early biological screening was the quinoxaline 1,4-dioxides (QdNOs) .[12][13] The oxidation of the two nitrogen atoms in the pyrazine ring was found to significantly enhance biological activity, especially antibacterial efficacy.[12][14] Some of the first commercially relevant quinoxalines, used as antibacterial growth promoters in veterinary medicine, were from this class.[12] Natural products containing the quinoxaline motif, such as the antibiotics Echinomycin and Levomycin, further solidified the therapeutic potential of this heterocyclic system.[4]

Data Presentation: Early Antimicrobial Activity

Quantitative data from the earliest biological studies is scarce in modern databases. However, subsequent research built upon these early findings provides insight into the potency of first-generation compounds. The following table presents representative data on the antimicrobial activity of early quinoxaline derivatives.

| Compound Class | Organism(s) | Activity Noted | Reference(s) |

| Quinoxaline 1,4-dioxides (General) | Staphylococcus aureus, E. coli | Strong antibacterial activity | [15][16][17] |

| Quinoxaline 1,4-dioxides (QdNOs) | Mycobacterium tuberculosis | Inhibition of 99-100% reported for some derivatives | [16] |

| Substituted Quinoxalines | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity | [1][16] |

| Thiazolo-imidazo-quinoxalines | Gram-positive & Gram-negative bacteria | Screened for antibacterial properties | [16] |

| Natural Quinoxalines (e.g., Iodinin) | Gram-positive bacteria | Natural antibiotic activity | [13] |

Conceptual Workflow for Early Biological Screening

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. soc.chim.it [soc.chim.it]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Synthesis and antibacterial properties of quinoxaline 1,4-dioxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Potential Biological Activity of 6-(Bromomethyl)quinoxaline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of a bromomethyl group, particularly at the 6-position, provides a versatile synthetic handle for the creation of diverse molecular architectures with significant therapeutic potential. While direct biological studies on 6-(Bromomethyl)quinoxaline are limited, its utility as a key intermediate allows for the development of potent anticancer, antimicrobial, antiviral, and kinase-inhibiting agents. This technical guide provides an in-depth overview of the synthesis of bromomethyl quinoxalines and the biological activities of their subsequent derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of synthetic and signaling pathways.

Introduction to Quinoxalines

Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring. This core structure is a bioisostere of quinoline and naphthalene and is present in several natural and synthetic compounds with significant biological properties.[1] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions, both of which are crucial for binding to biological targets.[2] Consequently, quinoxaline derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase-inhibiting agents.[3][4][5]

The Role of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a highly reactive functional group that serves as an excellent electrophile in nucleophilic substitution reactions. Its incorporation into the quinoxaline scaffold at the 6-position creates a key intermediate, this compound, which can be readily modified to introduce a wide variety of side chains and functional groups. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of quinoxaline derivatives, enabling the fine-tuning of their biological activity.

Synthesis of Bromomethyl Quinoxaline Derivatives

The synthesis of biologically active molecules often begins with the construction of a key intermediate. In this context, a bromomethyl-substituted quinoxaline serves as a valuable precursor. A common synthetic route involves the bromination of a methyl-substituted quinoxaline.

General Synthesis of a Bromomethyl Quinoxaline Intermediate

A representative synthesis starts with the bromination of a methyl-substituted quinoxalin-2(1H)-one. This intermediate can then be further modified. For example, 3-methylquinoxalin-2-one can be synthesized by the reaction of o-phenylenediamine with ethyl pyruvate, followed by bromination to yield 3-bromomethyl quinoxaline-2-one.[6] This brominated compound is then reacted with a nucleophile, such as a substituted phenol, to introduce a new side chain.

Biological Activities of Derivatives

The true potential of this compound lies in the diverse biological activities of the derivatives that can be synthesized from it.

Anticancer Activity

Quinoxaline derivatives are a well-established class of anticancer agents.[7][8][9] Their mechanisms of action are varied and include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the induction of apoptosis.[8][10]

Derivatives synthesized from brominated quinoxalines have shown significant cytotoxic effects against various cancer cell lines. For instance, tetrazolo[1,5-a]quinoxaline derivatives, synthesized from 6-bromo-2,3-dichloroquinoxaline, have demonstrated high inhibitory effects against multiple tumor cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin.[3]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [11] |

| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [11] |

| Dibromo-substituted quinoxaline (26e) | ASK1 (enzyme inhibition) | 0.03017 | [12] |

| Quinoxaline-bisarylurea | HCT116 (Colon) | 4.4 | [8] |

| Quinoxaline-bisarylurea | MCF-7 (Breast) | 4.4 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline derivatives have been shown to possess significant antibacterial and antifungal properties.[11][13][14] The introduction of various substituents via the bromomethyl handle can lead to compounds with broad-spectrum antimicrobial activity.

For example, a series of Schiff bases prepared from 3-bromomethyl quinoxaline-2-one were evaluated for their antimicrobial activity.[6] Similarly, other studies have shown that derivatives of 6-bromo-quinoxaline exhibit significant activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of Selected 6-Bromo-Quinoxaline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4 | S. aureus | 22 | 1.95 | [3] |

| 4 | B. subtilis | 25 | 0.98 | [3] |

| 4 | E. coli | 18 | 7.81 | [3] |

| 4 | P. aeruginosa | 17 | 15.62 | [3] |

| 5a | S. aureus | 25 | 0.98 | [3] |

| 5a | B. subtilis | 28 | 0.98 | [3] |

| 5a | E. coli | 20 | 3.90 | [3] |

| 5a | P. aeruginosa | 18 | 7.81 | [3] |

| 9 | S. aureus | 31 | 0.98 | [3] |

| 9 | B. subtilis | 29 | 0.98 | [3] |

| 9 | E. coli | 24 | 1.95 | [3] |

| 9 | P. aeruginosa | 21 | 3.90 | [3] |

Antiviral Activity

Quinoxaline derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses.[15][16][17] The ability to easily modify the quinoxaline scaffold through intermediates like this compound is crucial for developing compounds that can target specific viral proteins or processes.

A notable study described the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives from 6-(bromomethyl)-2,3-dimethoxyquinoxaline. These compounds were evaluated for their antiviral activity against coxsackievirus B5 (CBV5), a member of the enterovirus family. Some of these derivatives exhibited potent and selective inhibition of viral replication.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[18] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been identified as potent kinase inhibitors, often acting as ATP-competitive inhibitors.[2][18][19]

Derivatives of 6,7-dimethyl quinoxaline with bromo or chloro functionalities have been shown to be highly selective inhibitors of GSK3β, a kinase implicated in neurodegenerative diseases like Alzheimer's.[19] Another study reported a dibromo-substituted quinoxaline derivative as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with an IC₅₀ value of 30.17 nM.[12]

Experimental Protocols

Synthesis of 3-((4-(substituted-phenylimino)methyl)phenoxy)methyl)quinoxalin-2(1H)-one (Schiff Base Derivatives)

This protocol is adapted from a general procedure for the synthesis of Schiff bases from a bromomethyl quinoxaline intermediate.[6]

-

Synthesis of 3-methylquinoxalin-2-one: o-phenylenediamine is reacted with ethyl pyruvate to yield 3-methylquinoxalin-2-one.

-

Bromination: The 3-methylquinoxalin-2-one is brominated to afford 3-bromomethyl quinoxalin-2-one.

-

Synthesis of 3-((4-formylphenoxy)methyl)quinoxalin-2(1H)-one: The 3-bromomethyl quinoxalin-2-one is treated with 4-hydroxy benzaldehyde to yield the intermediate aldehyde.

-

Synthesis of Schiff Bases: The intermediate aldehyde is then reacted with various substituted aromatic amines in refluxing ethanol to yield the final Schiff base derivatives. The reaction progress can be monitored by thin-layer chromatography (TLC). The final products are purified by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., quinoxaline derivatives) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable, yet under-explored, intermediate in the synthesis of biologically active quinoxaline derivatives. The reactivity of the bromomethyl group allows for the facile introduction of a wide array of functional groups, leading to compounds with potent anticancer, antimicrobial, antiviral, and kinase-inhibiting properties. Future research should focus on the systematic exploration of derivatives synthesized from this compound to fully elucidate its potential in drug discovery. The development of novel synthetic methodologies and the comprehensive biological evaluation of these new derivatives will undoubtedly pave the way for the discovery of next-generation therapeutic agents.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arcjournals.org [arcjournals.org]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 6-(Bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Bromomethyl)quinoxaline, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the integrity of synthetic outcomes.

Core Stability Profile

This compound is a reactive molecule due to the presence of the bromomethyl group, which is susceptible to nucleophilic substitution and hydrolysis. While specific, quantitative stability studies are not extensively published, its chemical nature suggests a moderate stability that is highly dependent on storage conditions. The quinoxaline core itself is a relatively stable aromatic system, but the benzylic bromide confers significant reactivity.

Based on available safety data sheets and the compound's chemical structure, it is considered chemically stable under standard ambient conditions, such as at room temperature, for limited periods. However, for long-term storage and to ensure high purity for sensitive applications, more stringent conditions are recommended.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Reduces the rate of potential degradation reactions, such as hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |

| Light Exposure | Protect from light. | The quinoxaline ring system may be susceptible to photodegradation. |

| Container | Keep in a tightly sealed, light-resistant container. | Prevents exposure to moisture, air, and light. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE). | The compound is classified as harmful and can cause severe skin burns and eye damage. |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the bromomethyl group to form 6-(hydroxymethyl)quinoxaline. This reaction can be catalyzed by the presence of water and accelerated by elevated temperatures or non-neutral pH conditions. Further oxidation of the resulting alcohol is also a possibility. The aromatic quinoxaline core may undergo photodegradation upon prolonged exposure to UV light.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, a forced degradation study is recommended to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This study exposes this compound to a range of stress conditions to accelerate its degradation.

Objective: To identify the likely degradation products and degradation pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Methodology:

-

Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths).

-

Method Development: Inject the stressed samples from the forced degradation study to evaluate the separation of the main peak from any degradation product peaks. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 6-(Bromomethyl)quinoxaline Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 6-(Bromomethyl)quinoxaline. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, recognized for their wide range of biological activities. Consequently, a validated analytical method is crucial for quality control, purity assessment, and pharmacokinetic studies. This protocol provides a comprehensive guide, including instrumentation, sample preparation, and chromatographic conditions, suitable for professionals in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active quinoxaline derivatives. The quinoxaline ring system is a prevalent feature in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. The precise and accurate quantification of this compound is essential to ensure the purity of synthesized compounds and to monitor its presence in various sample matrices during drug development processes. This document provides a detailed HPLC protocol designed as a starting point for the analysis of this compound, which can be further optimized and validated according to specific laboratory requirements. The method utilizes a standard C18 column with UV detection, a common setup in analytical laboratories.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system.

1. Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: HPLC grade formic acid or trifluoroacetic acid (TFA).

-

Vials: 2 mL amber HPLC vials with caps and septa.

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

2. Preparation of Mobile Phase and Standard Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the working stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3. Sample Preparation

-

For Bulk Material/Reaction Mixtures: Dissolve an accurately weighed amount of the sample in acetonitrile to obtain a theoretical concentration within the calibration range.

-

Filtration: Filter the prepared sample through a 0.45 µm syringe filter into an amber HPLC vial to remove any particulate matter.

-

Injection: Inject 10 µL of the filtered sample into the HPLC system.

4. HPLC Instrument Setup and Run

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Program the HPLC sequence to include a blank (initial mobile phase), calibration standards, and the prepared samples.

-

Chromatographic Conditions: The following conditions are recommended as a starting point and may require optimization.

Data Presentation

The following table summarizes the recommended chromatographic conditions and expected performance parameters for the analysis of this compound. These values are typical and may vary based on the specific instrument, column, and laboratory conditions.

| Parameter | Recommended Condition / Value |

| HPLC System | Standard LC with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |